molecular formula C8H7NO4S B2493578 6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 62473-95-4

6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2493578
CAS RN: 62473-95-4
M. Wt: 213.21
InChI Key: FGWXGHBHIOINCJ-UHFFFAOYSA-N
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Description

Introduction 6-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound with potential importance in various scientific and industrial applications. This compound is part of a broader class of isothiazoles, which have been intensively studied due to their wide range of selective transformations and high biological activity. These derivatives are used as effective new drugs and plant protection chemicals. Some isothiazoles have been identified as synergists of bioactive substances, which is crucial for reducing drug doses, particularly in cancer chemotherapy (Kletskov et al., 2019).

Synthesis Analysis The synthesis of this compound and related compounds involves complex chemical processes, including the Suzuki coupling reactions, lactonization, and various cyclization methods. These procedures have been optimized over the years to improve yield and efficiency, highlighting the importance of this compound in pharmacological and chemical research (Mazimba, 2016).

Molecular Structure Analysis The molecular structure of this compound is characterized by the presence of a methoxy group attached to a benzene ring, which is fused to an isothiazolone ring. This structure contributes to its unique chemical and physical properties, making it a valuable compound for various applications. Detailed analysis of its structure through methods such as X-ray crystallography has provided insights into its potential uses in medicinal chemistry and materials science.

Chemical Reactions and Properties this compound participates in various chemical reactions, including those involving redox mediators, which enhance its range of applications. These reactions enable the transformation or degradation of this compound into other valuable derivatives with diverse biological and pharmacological activities. The compound's reactivity is a key focus of research, aiming to discover new, efficient synthetic routes and applications (Husain & Husain, 2007).

Scientific Research Applications

1. Cycloaddition Reactions and Derivative Synthesis

  • Saccharin derivatives have been utilized in cycloaddition reactions to create various chemical structures. For instance, the reaction of nitrite oxides with 3-diethylamino 4(4 methoxyphenyl)-isothiazole 1,1 dioxide leads to isothiazolo[5,4- d ]isoxazoline 4,4 dioxides, which can be further transformed into other compounds like 5-cyanoisothiazole 1,1-dioxide (Clerici, Ferraris, & Gelmi, 1995).

2. Novel Ring Systems and Chemical Interconversions

  • Saccharin-based compounds have shown potential in creating new ring systems, such as imidazo[1,2-b] [1,2] benzisothiazole and benzo[g] [1,2,5]thiadiazocine, through various chemical interconversions (Ashby, Griffiths, & Paton, 1978).

3. Synthesis of Cyclic Sulfonamides

  • Saccharin derivatives are instrumental in synthesizing cyclic sulfonamides, like hexahydrobenzo[d]isothiazole 1,1-dioxides, which have applications in medicinal chemistry, such as being histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

4. Synthesis of Diverse Chemical Structures

  • The versatility of saccharin derivatives allows for the synthesis of a wide range of chemical structures, including thiadiazabicyclo[3.1.0]hexene derivatives and thiazete dioxides, which have potential applications in various chemical processes (Clerici, Galletti, Pocar, & Roversi, 1996).

5. Development of Novel Antibacterial Agents

  • Novel saccharin derivatives like 2-hydroxyethylbenzo[d]isothiazol-3(2H)-one aliphatic acid esters have been synthesized and tested for antibacterial activities, showing significant potential in medical applications (Qiang, 2013).

Safety and Hazards

The safety information available for “6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and the precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

6-methoxy-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-13-5-2-3-6-7(4-5)14(11,12)9-8(6)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWXGHBHIOINCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62473-95-4
Record name 6-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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